2-[4-(3-Methoxyphenyl)piperazino]quinoxaline
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Overview
Description
“2-[4-(3-Methoxyphenyl)piperazino]quinoxaline” is a chemical compound with the molecular formula C19H20N4O . It is also known as “2-[4-(3-methoxyphenyl)piperazin-1-yl]quinoxaline” and "Quinoxaline, 2-[4-(3-methoxyphenyl)-1-piperazinyl]-" .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “2-[4-(3-Methoxyphenyl)piperazino]quinoxaline”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “2-[4-(3-Methoxyphenyl)piperazino]quinoxaline” has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311+G (d,p) basis set .Scientific Research Applications
- MPQ derivatives have been investigated as photosensitizers for PDT, a non-invasive cancer treatment. These compounds absorb light and generate reactive oxygen species, leading to localized cell damage and tumor destruction .
- MPQ-based molecules exhibit affinity for certain neurotransmitter receptors, including serotonin and dopamine receptors .
- Some MPQ derivatives demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria .
- Researchers explore their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices .
Photodynamic Therapy (PDT) Sensitizer
Neuropharmacology
Antibacterial Agents
Organic Electronics
Anticancer Agents
Synthetic Methodology
Mechanism of Action
Target of Action
The primary target of 2-[4-(3-Methoxyphenyl)piperazino]quinoxaline is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
2-[4-(3-Methoxyphenyl)piperazino]quinoxaline interacts with its targets, the α1-ARs, as an antagonist . It binds to these receptors, blocking the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . This interaction results in changes in the receptor’s activity, affecting the contraction of smooth muscles in various parts of the body .
Biochemical Pathways
The biochemical pathways affected by 2-[4-(3-Methoxyphenyl)piperazino]quinoxaline primarily involve the α1-ARs. These receptors are associated with numerous neurodegenerative and psychiatric conditions . The compound’s action on these receptors can influence the pathways related to these conditions, potentially offering therapeutic benefits .
Pharmacokinetics
The pharmacokinetics of 2-[4-(3-Methoxyphenyl)piperazino]quinoxaline involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, determining how much of the compound reaches its target sites to exert its effects . The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .
Result of Action
The molecular and cellular effects of 2-[4-(3-Methoxyphenyl)piperazino]quinoxaline’s action involve its antagonistic activity on the α1-ARs . By blocking these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially offering therapeutic benefits for conditions related to these receptors .
properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-24-16-6-4-5-15(13-16)22-9-11-23(12-10-22)19-14-20-17-7-2-3-8-18(17)21-19/h2-8,13-14H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAXOFJWRQAGHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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